molecular formula C12H16N2O5 B7825815 Tert-butyl 2-methoxy-5-nitrophenylcarbamate

Tert-butyl 2-methoxy-5-nitrophenylcarbamate

Cat. No.: B7825815
M. Wt: 268.27 g/mol
InChI Key: NJVVRQJZVBDDFE-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxy-5-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butyl group, methoxy substituent, and nitro group on the phenyl ring.

Properties

IUPAC Name

tert-butyl N-(2-methoxy-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(14(16)17)5-6-10(9)18-4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVVRQJZVBDDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

  • Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄) .
  • Functional Groups : Tert-butyl carbamate, hydroxymethyl, methoxyphenyl.
  • Safety: No known acute hazards, though standard laboratory precautions (e.g., eye protection, ventilation) are advised .
  • Key Differences : Lacks the nitro group, reducing electrophilicity compared to the target compound. The methoxyphenyl group may enhance solubility in polar solvents.

Tert-Butyl Alcohol (2-Methyl-2-Propanol)

  • Molecular Weight : 74.12 g/mol (C₄H₁₀O) .
  • Functional Group : Hydroxyl.
  • Reactivity : Reacts violently with oxidizing agents (e.g., peroxides, nitric acid) and decomposes in strong acids to release flammable isobutylene gas .
  • Safety : OSHA exposure limit: 100 ppm (8-hour TWA); causes skin/eye irritation and liver damage when combined with alcohol consumption .
  • Key Differences : The hydroxyl group in tert-butyl alcohol increases volatility and reactivity compared to carbamates. Tert-butyl carbamates are generally less volatile and more thermally stable.

Patent-Derived Tert-Butyl Carbamate (Example 75)

  • Molecular Weight : 615.7 g/mol (C₃₃H₂₈F₂N₅O₄) .
  • Functional Groups: Fluorinated chromenone, pyrazolopyrimidine, and furan substituents.
  • Physical Properties : Melting point 163–166°C; synthesized via Suzuki coupling .
  • Key Differences : Bulkier substituents increase molecular weight and melting point significantly. The fluorinated groups enhance biological activity but complicate synthesis.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Stability Reactivity Concerns Safety Profile
Tert-Butyl 2-Methoxy-5-Nitrophenylcarbamate* ~300–310 (estimated) Nitro, methoxy, tert-butyl Stable under inert conditions Potential reduction of nitro group Likely irritant; handle with PPE
Compound from 307.4 Methoxyphenyl, hydroxymethyl Highly stable None reported No acute hazards
Tert-Butyl Alcohol 74.12 Hydroxyl Reactive with acids/oxidizers Flammable decomposition products OSHA PEL: 100 ppm; skin irritant
Patent Compound (Example 75) 615.7 Fluorinated aryl, pyrazolopyrimidine Stable in solid state Sensitivity to moisture/light Not specified

*Estimated based on structural analogs.

Key Research Findings

  • Reactivity : Nitro groups in carbamates (e.g., the target compound) are prone to catalytic hydrogenation or nucleophilic aromatic substitution, unlike methoxy-substituted analogs .
  • Safety : While tert-butyl carbamates generally exhibit low acute toxicity (e.g., ), nitroaryl derivatives may pose higher chronic toxicity risks, necessitating rigorous exposure control .
  • Synthetic Utility : Bulky tert-butyl groups improve crystallinity and purification efficiency, as seen in the patent compound’s high melting point (163–166°C) .

Biological Activity

Tert-butyl 2-methoxy-5-nitrophenylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the carbamate moiety may act as a reversible inhibitor of certain enzymes by forming covalent bonds with their active sites.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focused on monoacylglycerol lipase (MAGL) inhibition. Inhibitors of MAGL are significant in neuroinflammation and neurodegenerative disorders .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may possess similar properties.

Case Studies

  • Inhibition of Monoacylglycerol Lipase : A study highlighted that compounds structurally related to this compound exhibited potent inhibitory effects on MAGL with IC50 values in the nanomolar range. This inhibition was linked to enhanced levels of endocannabinoids, which play crucial roles in various physiological processes .
  • Antimicrobial Activity : Research on related compounds indicated promising results against various bacterial strains, showcasing the potential application of this compound in treating infections.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
Enzyme InhibitionInhibition of MAGL
Antibacterial ActivityEffective against bacterial strains
Antifungal ActivityPotential antifungal properties

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